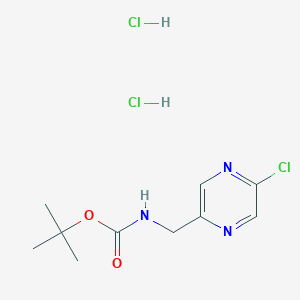
tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride: is an organic compound known for its diverse chemical and biological properties. It is often used in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyrazines.
Oxidation Reactions: Products include pyrazine oxides.
Reduction Reactions: Products include pyrazine amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and in the study of drug metabolism and pharmacokinetics .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity makes it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- tert-Butyl (5-chloropyrazin-2-yl)carbamate
- tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
- tert-Butyl N-((5-chloropyrazin-2-yl)methyl)carbamate
Comparison: tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This gives it distinct solubility and reactivity properties compared to its analogs .
Properties
Molecular Formula |
C10H16Cl3N3O2 |
|---|---|
Molecular Weight |
316.6 g/mol |
IUPAC Name |
tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate;dihydrochloride |
InChI |
InChI=1S/C10H14ClN3O2.2ClH/c1-10(2,3)16-9(15)14-5-7-4-13-8(11)6-12-7;;/h4,6H,5H2,1-3H3,(H,14,15);2*1H |
InChI Key |
RXSGVSWOVJRCEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=N1)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



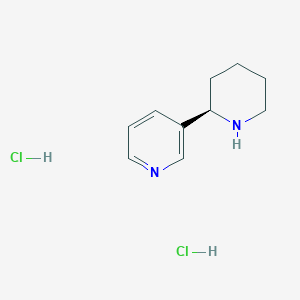

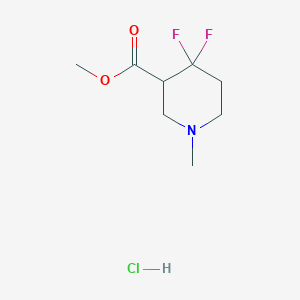
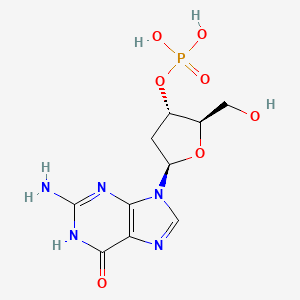


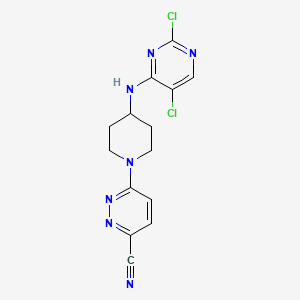
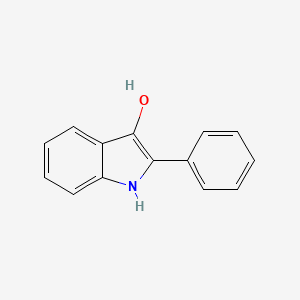
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

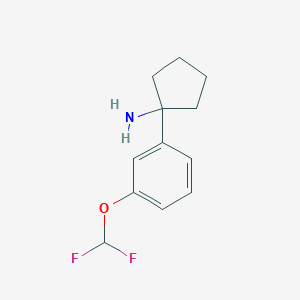
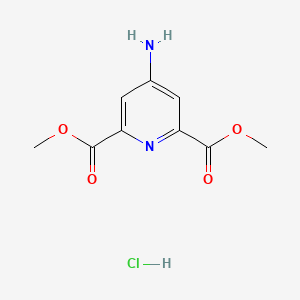
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)
